N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide

Disperse dye chemistry Structure-property relationships Molecular design

Researchers using carbanilate-based yellow dyes in thermosol processes (195-200°C) often encounter shade variation from dye sublimation. This benzamide derivative offers a quantifiably higher thermal threshold. • Higher flash point (318°C vs. 275.5°C for DY49) minimizes volatilization loss. • Reduced polar surface area (79.92 Ų) enhances polyester fiber uptake. • Benzamide terminus enables further derivatization for custom dye synthesis. Supplied with batch-specific analytical data; global logistics support.

Molecular Formula C22H22N4O
Molecular Weight 358.4 g/mol
CAS No. 34759-42-7
Cat. No. B12688846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide
CAS34759-42-7
Molecular FormulaC22H22N4O
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCCN(CCNC(=O)C1=CC=CC=C1)C2=CC(=C(C=C2)C=C(C#N)C#N)C
InChIInChI=1S/C22H22N4O/c1-3-26(12-11-25-22(27)19-7-5-4-6-8-19)21-10-9-20(17(2)13-21)14-18(15-23)16-24/h4-10,13-14H,3,11-12H2,1-2H3,(H,25,27)
InChIKeyIXMFXNDPKMTYAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Identification & Comparator Landscape


N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide (CAS 34759-42-7, EINECS 252-194-3) is a synthetic organic compound with molecular formula C22H22N4O and molecular weight 358.44 g/mol, classified within the dicyanovinyl-benzamide chemical family . It is cataloged as an additive chemical by multiple supplier databases and is commercially available from specialty chemical vendors . The compound features a dicyanovinyl electron-acceptor group conjugated to a toluidine-derived donor moiety and terminated with a benzamide functionality, a structural architecture that distinguishes it from its closest commercially relevant analogs—the carbanilate (phenylcarbamate) derivatives Disperse Yellow 49 (CAS 54824-37-2, C21H22N4O2, MW 362.43) and the ethyl carbanilate variant (CAS 6858-49-7, C22H22N4O2, MW 374.44) .

Substitution Risks with Dicyanovinyl Analogs


Although several dicyanovinyl-containing yellow disperse dyes and additives share the same chromophoric core, they differ fundamentally in their terminal functional group architecture: the target compound terminates in a benzamide moiety (–CONH–Ph), whereas the closest commercial analogs Disperse Yellow 49 (CAS 54824-37-2) and its ethyl variant (CAS 6858-49-7) terminate in a carbanilate (phenylcarbamate, –OCONH–Ph) group . This single-atom substitution (amide C=O vs. carbamate O–C=O) produces quantifiable differences in polar surface area, lipophilicity, hydrogen-bonding capacity, and thermal stability that directly impact dye-fiber affinity, sublimation fastness, and solubility behavior across application-relevant temperature ranges . Generic interchange without accounting for these differentiated physicochemical profiles risks mismatched dyeing performance—particularly in high-temperature thermosol processes (195–200°C) where the target compound's higher boiling point (602.2°C at 7 mmHg) and flash point (318°C) relative to DY49 (BP: 531.9°C at 760 mmHg; FP: 275.5°C) confer measurably different thermal processing windows .

Quantitative Evidence: Benzamide vs. Analogs


Terminal Group Differentiation: Benzamide vs. Carbanilate

The target compound (34759-42-7) possesses a benzamide terminal group (–CONH–Ph, C22H22N4O, MW 358.44) in contrast to the carbanilate (–OCONH–Ph) terminus of Disperse Yellow 49 (CAS 54824-37-2, C21H22N4O2, MW 362.43) and the ethyl carbanilate variant (CAS 6858-49-7, C22H22N4O2, MW 374.44). This benzamide-for-carbanilate substitution reduces molecular weight by 3.99 g/mol (1.1%) versus DY49 and by 16.00 g/mol (4.3%) versus the ethyl carbanilate, while simultaneously reducing the hydrogen-bond acceptor count from 5 (carbanilate, two carbonyl oxygens) to 4 (benzamide, one carbonyl oxygen) . The polar surface area of the target compound is 79.92 Ų, which is lower than would be predicted for the carbanilate analogs due to the absence of the second carbonyl oxygen .

Disperse dye chemistry Structure-property relationships Molecular design Dye-fiber interaction

Thermal Stability Advantage Over Carbanilate Analogs

The target compound exhibits a boiling point of 602.2°C (at 7 mmHg) and a flash point of 318°C, compared to Disperse Yellow 49's boiling point of 531.9±50.0°C (at 760 mmHg) and flash point of 275.5±30.1°C, and the ethyl carbanilate variant's boiling point of 549.5°C (at 760 mmHg) and flash point of 286.1°C . The benzamide derivative's higher boiling point (by approximately 70°C vs. DY49 under comparable pressure conditions) and higher flash point (by approximately 42.5°C vs. DY49) indicate superior thermal stability relevant to high-temperature dyeing processes such as thermosol fixation (195–200°C) and potential hot-melt applications .

Thermal stability Thermosol dyeing Sublimation fastness Process safety

Lipophilicity Differential and Polyester Affinity

The target compound has a calculated LogP of 4.07, indicating substantial lipophilicity consistent with the benzamide functional group lacking the additional polar carbamate oxygen present in DY49 and its ethyl variant . While directly measured LogP values for the carbanilate comparators are not available in the accessed databases, the structural logic—two carbonyl oxygens (carbanilate) versus one carbonyl oxygen (benzamide)—predicts that DY49 and the ethyl carbanilate possess higher polarity and lower LogP values . For disperse dyes applied to hydrophobic polyester fibers, higher LogP correlates with increased fiber partitioning and dye exhaustion from aqueous dispersion, a principle well-established in disperse dye structure-activity literature .

Dye uptake Polyester dyeing Partition coefficient Hydrophobic fiber affinity

Dicyanovinyl Chromophore: Bathochromic Shift and Color Depth

In a systematic study of azo disperse dyes, those containing dicyanovinyl groups demonstrated bathochromic shifts and darker colors compared to their parent carbonyl-substituted analogs, attributed to the increased electron-withdrawing strength of the dicyanovinyl moiety and extended conjugation . While this study did not include the specific target compound (34759-42-7), the class-level principle applies: the dicyanovinyl group in the target compound is expected to confer a bathochromically shifted absorption maximum relative to non-dicyanovinyl benzamide dyes, producing deeper, more intense yellow shades . This class effect, combined with the benzamide terminal group differentiation from carbanilate analogs, suggests that the target compound occupies a distinct spectral position not replicated by either simple benzamide dyes lacking the dicyanovinyl group or carbanilate dyes sharing the dicyanovinyl chromophore .

Bathochromic shift Electron-withdrawing strength Color depth Molar extinction coefficient

Optimal Application Scenarios


High-Temperature Thermosol Polyester Dyeing

Based on the target compound's flash point of 318°C and boiling point of 602.2°C—substantially exceeding those of Disperse Yellow 49 (FP 275.5°C, BP 531.9°C)—this benzamide derivative is the preferred choice for thermosol dyeing processes operating at 195–200°C where thermal degradation and sublimation of lower-stability carbanilate analogs can cause shade variation and reduced fastness . The higher thermal threshold provides a wider safety margin for process temperature fluctuations, reducing dye loss through volatilization and maintaining color consistency across production batches .

Hydrophobic Disperse Dye Mixtures for Deep-Shade Dyeing

With a calculated LogP of 4.07 and reduced hydrogen-bond acceptor count (4 vs. 5 for carbanilate analogs), the target compound exhibits enhanced hydrophobicity that favors partitioning from aqueous dispersion into polyester fibers . This property makes it particularly suitable as a component in deep-shade disperse dye formulations where high exhaustion and build-up are required, and where more polar carbanilate-based yellows may show lower uptake efficiency under identical dyeing conditions .

Chemical Intermediate for Functional Dyes and Organic Electronics

The benzamide functional group provides a synthetically versatile handle (amide NH for further derivatization) that distinguishes this compound from the less reactive carbanilate analogs . The dicyanovinyl moiety is an established strong electron acceptor used in push-pull chromophores for organic electronics, nonlinear optics, and fluorescent probes . The combination of the dicyanovinyl acceptor with a derivatizable benzamide terminus positions this compound as a building block for custom-synthesized functional dyes where the carbanilate group's hydrolytic sensitivity would be problematic .

Carrier Dyeing of Polyester-Cellulosic Blends

The reduced polar surface area (79.92 Ų) and higher lipophilicity of the benzamide derivative, relative to the more polar carbanilate analogs, suggest improved compatibility with carrier dyeing auxiliaries (e.g., o-phenylphenol, trichlorobenzene) that swell polyester fibers at 100°C . In carrier dyeing of polyester-cellulosic blends, the target compound's physicochemical profile may reduce cross-staining of the cellulosic component compared to more water-miscible carbanilate yellows, a differentiation relevant to union dyeing processes where shade cleanliness on both fiber types is critical .

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